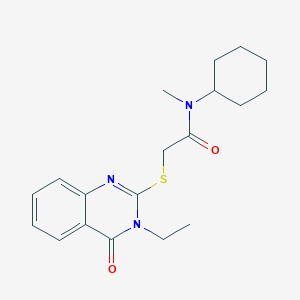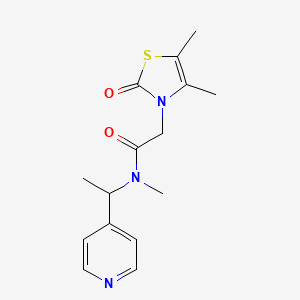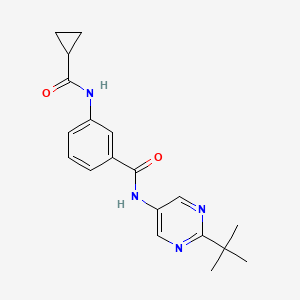![molecular formula C18H26N2O3 B7534248 2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide](/img/structure/B7534248.png)
2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide, also known as MPB, is a synthetic compound that has been studied for its potential use in scientific research. MPB is a benzamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of 2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the inhibition of certain enzymes. 2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide has been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on neurotransmitter release, 2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide has been shown to have antioxidant properties and to inhibit the growth of cancer cells. 2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide has also been shown to have an effect on the immune system, modulating the production of cytokines and other immune system molecules.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide in scientific research is its ability to modulate neurotransmitter release, which can be useful in studies of the central nervous system. However, one limitation of 2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide is its potential toxicity, which must be carefully monitored in laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide. One area of interest is in the study of its potential use in the treatment of cancer, as 2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide has been shown to inhibit the growth of cancer cells. Another area of interest is in the study of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further research is also needed to fully understand the mechanism of action of 2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide and its potential applications in scientific research.
Synthesemethoden
The synthesis of 2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide involves several steps, including the reaction of 2-methylbenzoyl chloride with piperidine to form 2-methyl-N-piperidin-4-ylbenzamide. This compound is then reacted with 2-propan-2-yloxyacetic acid to form the final product, 2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the study of the central nervous system, as 2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide has been shown to have an effect on the release of neurotransmitters such as dopamine and serotonin. 2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide has also been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-13(2)23-12-17(21)20-10-8-15(9-11-20)19-18(22)16-7-5-4-6-14(16)3/h4-7,13,15H,8-12H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBODRUOGHHLGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)COC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-[2-(3-Fluorophenyl)pyrrolidin-1-yl]-2-oxoethoxy]benzamide](/img/structure/B7534170.png)
![2-[[2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetyl]amino]-N-(1-phenylethyl)benzamide](/img/structure/B7534172.png)

![4-(methoxymethyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B7534185.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7534190.png)
![2-(3-methoxyphenyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide](/img/structure/B7534192.png)
![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-3-[(2-phenylacetyl)amino]propanamide](/img/structure/B7534200.png)

![2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-methyl-N-phenylpropanamide](/img/structure/B7534221.png)


![5-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-6-oxo-1-phenyl-2,5-dihydro-1,2,4-triazine-3-carboxamide](/img/structure/B7534230.png)

